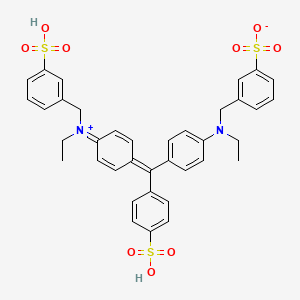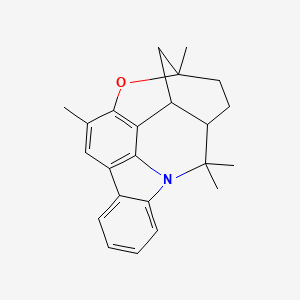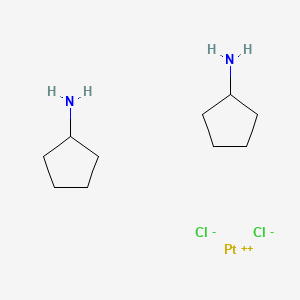
5'-N-methylcarboxamidoadenosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-N-methylcarboxamidoadenosine is a purine nucleoside analog that belongs to the class of organic compounds known as purine nucleosides. It is characterized by the presence of a purine base attached to a ribosyl moiety. This compound is known for its role as an agonist of adenosine receptors, particularly the A2 adenosine receptor .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-N-methylcarboxamidoadenosine can be achieved through several synthetic routes. One common method involves the reaction of (3aR,4S,6aS)-6-(6-amino-purin-9-yl)-2,2-dimethyl-tetrahydro-furo[3,4-d][1,3]dioxole-4-carboxylic acid methylamide with trifluoroacetic acid at ambient temperature for 0.5 hours . This reaction yields 5’-N-methylcarboxamidoadenosine with a yield of approximately 43% .
Industrial Production Methods
Industrial production methods for 5’-N-methylcarboxamidoadenosine typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods often employ automated synthesis equipment and stringent quality control measures to ensure consistency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
5’-N-methylcarboxamidoadenosine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert 5’-N-methylcarboxamidoadenosine into reduced forms.
Substitution: Substitution reactions involve the replacement of specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized purine derivatives, while reduction can produce reduced nucleoside analogs.
Scientific Research Applications
5’-N-methylcarboxamidoadenosine has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in studies of nucleoside analogs and their chemical properties.
Biology: This compound serves as a tool for investigating the role of adenosine receptors in various biological processes.
Medicine: 5’-N-methylcarboxamidoadenosine is studied for its potential therapeutic effects, particularly in the context of cardiovascular and neurological disorders.
Industry: It is utilized in the development of pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 5’-N-methylcarboxamidoadenosine involves its interaction with adenosine receptors, particularly the A2 adenosine receptor . Upon binding to these receptors, it activates intracellular signaling pathways that mediate various physiological effects. The molecular targets and pathways involved include the activation of cyclic adenosine monophosphate (cAMP) and the modulation of downstream signaling cascades .
Comparison with Similar Compounds
5’-N-methylcarboxamidoadenosine can be compared with other similar compounds, such as:
2-Chloro-5’-N-methylcarboxamidoadenosine: This compound contains a chlorine atom at the 2-position, which enhances its selectivity for the A3 adenosine receptor.
N6-(3-iodobenzyl)-5’-N-methylcarboxamidoadenosine: This analog features an iodinated benzyl group at the N6 position, which increases its potency and selectivity for adenosine receptors.
The uniqueness of 5’-N-methylcarboxamidoadenosine lies in its specific structure and its ability to selectively activate adenosine receptors, making it a valuable tool in both research and therapeutic applications.
Properties
CAS No. |
35788-27-3 |
|---|---|
Molecular Formula |
C11H14N6O4 |
Molecular Weight |
294.27 g/mol |
IUPAC Name |
5-(6-aminopurin-9-yl)-3,4-dihydroxy-N-methyloxolane-2-carboxamide |
InChI |
InChI=1S/C11H14N6O4/c1-13-10(20)7-5(18)6(19)11(21-7)17-3-16-4-8(12)14-2-15-9(4)17/h2-3,5-7,11,18-19H,1H3,(H,13,20)(H2,12,14,15) |
InChI Key |
PLYRYAHDNXANEG-UHFFFAOYSA-N |
SMILES |
CNC(=O)C1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |
Isomeric SMILES |
CNC(=O)[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O |
Canonical SMILES |
CNC(=O)C1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |
Synonyms |
5'-N-methylcarboxamideadenosine MECA |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-[(3,5-Dimethyl-4-isoxazolyl)methoxy]-1-benzopyran-2-one](/img/structure/B1201698.png)











